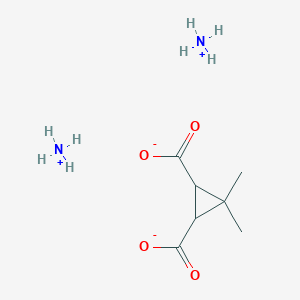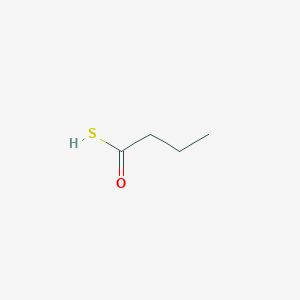
3-Methylmercaptopropionic Acid
Vue d'ensemble
Description
3-Methylmercaptopropionic Acid is an organosulfur compound with the molecular formula C4H8O2S. It is a bifunctional molecule containing both carboxylic acid and thiol groups. This compound is a colorless oil and is primarily used as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylmercaptopropionic Acid can be synthesized using various methods. One common method involves the reaction of acrylic acid with sodium methyl mercaptide in an alkaline aqueous solution. The reaction is carried out at temperatures ranging from 30 to 60 degrees Celsius for 2 to 5 hours. The product is then acidified using concentrated acid, and the organic phase is isolated through organic solvent extraction. The final product is obtained through vacuum distillation .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The raw materials used are acrylic acid and sodium methyl mercaptide. The reaction conditions are optimized to ensure high yield and purity, making the process cost-effective and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylmercaptopropionic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The thiol group in this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Major Products Formed:
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Methylmercaptopropionic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methylmercaptopropionic Acid involves its interaction with molecular targets through its thiol and carboxylic acid groups. The thiol group has a high affinity for metal ions, making it useful in the formation of metal-thiol complexes. These complexes can be used in various catalytic and sensing applications. The carboxylic acid group allows for further functionalization, enabling the compound to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
- 3-Mercaptopropionic Acid
- Thiolactic Acid (2-Mercaptopropionic Acid)
- Allylglycine
Comparison: 3-Methylmercaptopropionic Acid is unique due to its methyl group, which provides additional steric hindrance and influences its reactivity compared to 3-Mercaptopropionic Acid. Thiolactic Acid, on the other hand, has a hydroxyl group instead of a methyl group, which affects its chemical properties and applications. Allylglycine is another similar compound but has an allyl group, making it more reactive in certain types of chemical reactions .
Propriétés
IUPAC Name |
butanethioic S-acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAODIKUWGRDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00881270 | |
| Record name | 3-Methylthiopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00881270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3931-64-4 | |
| Record name | 3-Methylthiopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00881270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


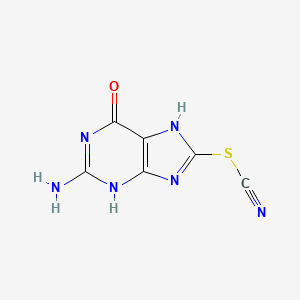
![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene;oxotitanium(2+)](/img/structure/B8058086.png)
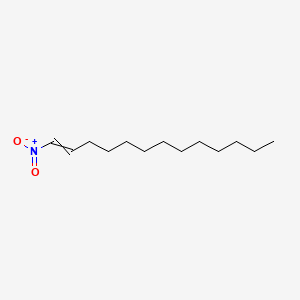
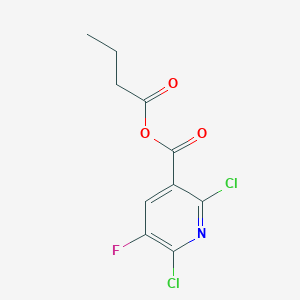
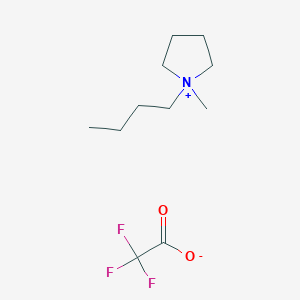
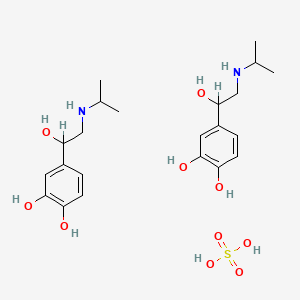
![4-{[4-(diethylamino)phenyl][4-(ethylamino)naphthalen-1-yl]methylidene}-N,N-diethylcyclohexan-1-iminium chloride](/img/structure/B8058114.png)

![dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate](/img/structure/B8058139.png)
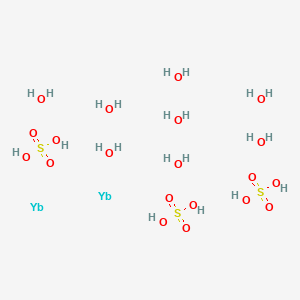
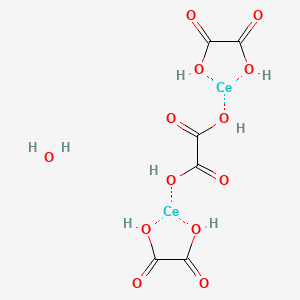
![tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate](/img/structure/B8058178.png)
